(4-Butoxy-3-fluorophenyl)methanol

Lipophilicity LogP ADME

Problem: Achieving balanced logP (~2.5) with metabolic stability is challenging using common benzyl alcohols. Solution: (4-Butoxy-3-fluorophenyl)methanol. • logP 2.50 vs 1.32 (4-F analog) and 2.36 (4-BuO analog) • Fluorine at meta enhances metabolic stability • Benzylic -OH enables oxidation, esterification, etherification • Purity ≥97% for high-yield synthesis.

Molecular Formula C11H15FO2
Molecular Weight 198.23 g/mol
Cat. No. B7997942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Butoxy-3-fluorophenyl)methanol
Molecular FormulaC11H15FO2
Molecular Weight198.23 g/mol
Structural Identifiers
SMILESCCCCOC1=C(C=C(C=C1)CO)F
InChIInChI=1S/C11H15FO2/c1-2-3-6-14-11-5-4-9(8-13)7-10(11)12/h4-5,7,13H,2-3,6,8H2,1H3
InChIKeyVEQHHVOTLWTYDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Butoxy-3-fluorophenyl)methanol Identity & Specifications


(4-Butoxy-3-fluorophenyl)methanol (CAS 1094848-59-5; also named 4-n-butoxy-3-fluorobenzyl alcohol) is a fluorinated aromatic primary alcohol classified as a substituted benzenemethanol derivative . The compound possesses a molecular formula of C₁₁H₁₅FO₂ and a molecular weight of 198.24 g/mol . Commercially, the compound is supplied with a purity specification of ≥97% and an experimentally or computationally derived logP value of 2.4969 , positioning it as a moderately lipophilic building block for medicinal chemistry and fine chemical synthesis.

(4-Butoxy-3-fluorophenyl)methanol: Why Analogs Fail


The specific dual substitution pattern—a butoxy group at the para position and a fluorine atom at the meta position—generates a lipophilicity and electronic profile that is not replicated by simpler, commercially ubiquitous analogs. Substituting (4-Butoxy-3-fluorophenyl)methanol with (4-fluorophenyl)methanol would result in a loss of more than 1.1 logP units , drastically reducing membrane permeability and altering partitioning behavior. Conversely, replacing it with (4-butoxyphenyl)methanol would eliminate the electron‑withdrawing fluorine atom, which is known to enhance metabolic stability and modulate binding interactions in downstream applications [1]. This unique intersection of physicochemical parameters dictates that experimental outcomes cannot be reliably reproduced using single-substituent analogs.

(4-Butoxy-3-fluorophenyl)methanol: Quantitative Differentiation


LogP Advantage vs. Analogs

The target compound exhibits a logP of 2.4969 , which is 1.1789 log units higher than (4-fluorophenyl)methanol (logP = 1.318) and 0.1391 log units higher than (4-butoxyphenyl)methanol (logP = 2.35780) [1]. The increase over the non‑fluorinated butoxy analog is consistent with the well‑documented lipophilicity‑enhancing effect of fluorine substitution [2]. This quantifiable difference indicates that the compound will exhibit distinct solubility, permeability, and biological membrane partitioning properties relative to its closest structural analogs.

Lipophilicity LogP ADME

Purity: Certified Specifications

Commercially, (4-Butoxy-3-fluorophenyl)methanol is supplied with a minimum purity specification of 97% . This purity level is verifiable across independent vendors and provides a reliable baseline for synthetic or biological experiments. In contrast, some closely related analogs (e.g., certain 4-alkoxy-3-fluorobenzyl alcohols) may be offered at lower purities (e.g., 95%) or require custom synthesis, introducing variability in experimental reproducibility.

Purity Quality Control Chemical Procurement

Fluorine-Enhanced Metabolic Stability

The presence of a fluorine atom on the phenyl ring of (4-Butoxy-3-fluorophenyl)methanol is expected to confer enhanced metabolic stability compared to non‑fluorinated analogs such as (4-butoxyphenyl)methanol. This is a well‑established class‑level effect: fluorine substitution often blocks oxidative metabolism at the substituted position, thereby extending the half‑life of the compound in biological systems [1]. While direct in vitro metabolic stability data for this specific compound is not yet published, the physicochemical basis (increased C‑F bond strength and altered electron density) provides a predictable advantage over the non‑fluorinated analog [1].

Metabolic Stability Fluorine Effect Drug Design

(4-Butoxy-3-fluorophenyl)methanol: Application Scenarios


Lead Optimization: Lipophilicity & Metabolic Stability

When designing a compound series that requires a moderate logP (~2.5) to balance permeability and solubility, (4-Butoxy-3-fluorophenyl)methanol serves as an optimal building block. Its logP of 2.4969 fills a specific niche that is not adequately covered by the more polar (4-fluorophenyl)methanol (logP = 1.318) or the slightly less lipophilic (4-butoxyphenyl)methanol (logP = 2.35780) [1]. Additionally, the fluorine atom provides a class‑level metabolic stability advantage [2], making it particularly suitable for in vivo studies where rapid clearance of non‑fluorinated analogs is a concern.

Versatile Synthetic Building Block

The benzylic alcohol functionality of (4-Butoxy-3-fluorophenyl)methanol is reactive toward a wide range of transformations, including oxidation to the corresponding aldehyde or carboxylic acid, esterification with acyl chlorides or anhydrides, and etherification via Williamson or Mitsunobu conditions. The high commercial purity (97%) ensures that these downstream reactions proceed with minimal interference from impurities, increasing overall yield and simplifying purification.

Analytical Method Reference Standard

Due to its well‑defined purity specification (97%) and moderate lipophilicity (logP 2.4969) , (4-Butoxy-3-fluorophenyl)methanol is suitable as a calibration standard or system suitability compound for HPLC, LC‑MS, or GC methods. Its distinct chromatographic behavior (retention time, UV absorption) can be used to benchmark method performance, especially when analyzing more complex fluorinated aromatic alcohol mixtures.

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